molecular formula C10H12ClNOS B14043333 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one

1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14043333
M. Wt: 229.73 g/mol
InChI Key: MPZBPJZWVZWGQG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-(methylthio)aniline with 3-chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and thioethers.

Scientific Research Applications

1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential biological activity.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group and the chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:

    1-(3-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a different position of the chlorine atom, which may affect its reactivity and biological activity.

    1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one:

    1-(3-Amino-4-(methylthio)phenyl)-3-hydroxypropan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(3-amino-4-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

MPZBPJZWVZWGQG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)CCCl)N

Origin of Product

United States

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